3-((4-ethylphenyl)sulfonyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one
Description
The compound 3-((4-ethylphenyl)sulfonyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one features a quinolin-4(1H)-one core substituted at positions 1, 3, 6, and 6. Key structural elements include:
- Position 1: A 4-fluorobenzyl group, which enhances lipophilicity and may influence receptor binding via fluorophilic interactions.
- Positions 6 and 7: Dimethoxy groups, which modulate electron density and steric bulk.
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO5S/c1-4-17-7-11-20(12-8-17)34(30,31)25-16-28(15-18-5-9-19(27)10-6-18)22-14-24(33-3)23(32-2)13-21(22)26(25)29/h5-14,16H,4,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEXJUKIHCKGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-ethylphenyl)sulfonyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Dimethoxy Groups: Methoxylation of the quinoline core can be performed using methanol and a suitable catalyst.
Fluorobenzylation: The final step involves the reaction of the intermediate with 4-fluorobenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-((4-ethylphenyl)sulfonyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various nucleophiles.
Scientific Research Applications
3-((4-ethylphenyl)sulfonyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-ethylphenyl)sulfonyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the sulfonyl and fluorobenzyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs identified in the evidence, focusing on substituent variations and inferred biological implications:
Structural and Functional Analysis
Substituent Effects on Lipophilicity and Binding: The 4-fluorobenzyl group in the target compound offers moderate lipophilicity compared to the 4-chlorobenzyl analog (), which may reduce off-target interactions while maintaining cell penetration .
Electronic and Steric Modifications: Replacing 6,7-dimethoxy (target) with 6,7-difluoro () increases electronegativity, which could enhance hydrogen bonding but reduce metabolic stability due to oxidative susceptibility . 3-Fluorobenzyl () vs.
Biological Activity Trends :
- Fluorinated benzyl groups (e.g., 4-F in the target, 3-F in ) are associated with improved pharmacokinetics in antimicrobial agents, as seen in cyclotriphosphazene derivatives () .
- Sulfonyl groups in triazole derivatives () suggest a role in enzyme inhibition, possibly via interaction with cysteine residues or ATP-binding pockets .
Biological Activity
3-((4-ethylphenyl)sulfonyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is a synthetic compound with potential applications in medicinal chemistry, particularly concerning its biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and its molecular weight of approximately 357.43 g/mol. The presence of a sulfonyl group and multiple methoxy substituents suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Studies indicate that it may inhibit the activity of kinases or proteases, which play crucial roles in cell proliferation and survival.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may enhance binding to target enzymes, potentially leading to reduced activity in cancer cell lines.
- Receptor Modulation : The quinoline core is known for its ability to interact with various receptors, including those involved in pain modulation and inflammation.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
Several studies have reported the compound's efficacy against various cancer cell lines. For example, it has shown significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves apoptosis induction through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis via caspase activation |
| A549 | 15.0 | Cell cycle arrest at G2/M phase |
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to the disruption of bacterial cell walls and interference with protein synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Case Studies
- In Vitro Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced potency against various cancer cell lines compared to their parent structures, suggesting that modifications to the sulfonamide group can significantly influence biological activity.
- Animal Models : In vivo studies using murine models showed that administration of the compound resulted in reduced tumor growth rates compared to control groups, supporting its potential as a therapeutic agent in oncology .
- Synergistic Effects : Research indicates that when combined with established chemotherapeutic agents, this compound enhances the overall efficacy, suggesting a synergistic effect that could be beneficial in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
